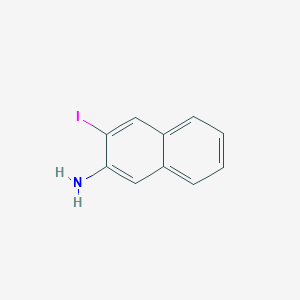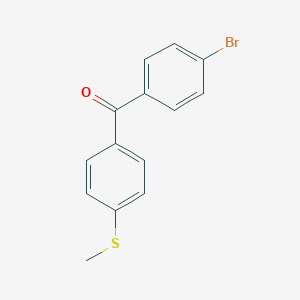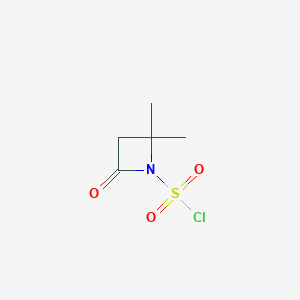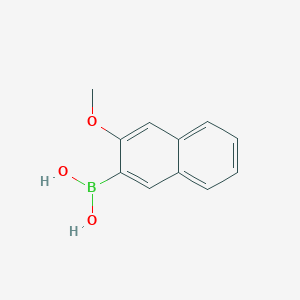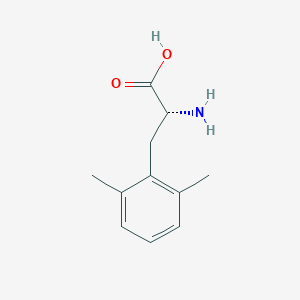
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, also known as (R)-2-amino-3-(2,6-dimethylphenyl)propionic acid or (R)-2-amino-3-(2,6-xylyl)propanoic acid, is an amino acid analog that has been studied for its potential therapeutic applications in various fields of research.
Mechanism Of Action
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is an analog of L-leucine and acts as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). Activation of mGluR4 leads to the inhibition of neurotransmitter release and the modulation of synaptic transmission. This mechanism of action is thought to underlie the neuroprotective and anticonvulsant effects of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid.
Biochemical And Physiological Effects
Studies have shown that (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has a number of biochemical and physiological effects. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the hippocampus and to decrease the release of glutamate, an excitatory neurotransmitter, in the striatum. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been shown to reduce the levels of oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is its high selectivity for mGluR4. This allows for the specific activation of this receptor subtype without affecting other receptors in the brain. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been shown to have low toxicity and good pharmacokinetic properties. One limitation of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid. One area of interest is the development of more potent and selective analogs of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid that could be used as therapeutic agents. Another area of research is the investigation of the role of mGluR4 in various neurological disorders and the potential therapeutic applications of mGluR4 agonists. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid could be used as a tool for studying the function of mGluR4 and other glutamate receptors in the central nervous system.
Synthesis Methods
The synthesis of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid involves the reaction of L-leucine with 2,6-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then separated and purified using various chromatographic techniques. This method has been optimized to yield high purity and high yield of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid.
Scientific Research Applications
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential as a treatment for chronic pain and epilepsy. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been investigated for its potential as a tool for studying the function of glutamate receptors in the central nervous system.
properties
CAS RN |
128502-64-7 |
|---|---|
Product Name |
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid |
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
VEQOZHOWFAVBOO-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C[C@H](C(=O)O)N |
SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)N |
synonyms |
(R)-2-AMino-3-(2,6-diMethylphenyl)propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



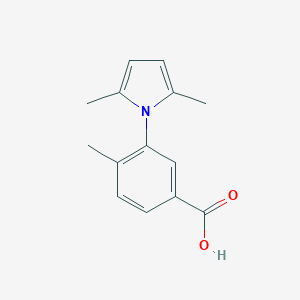
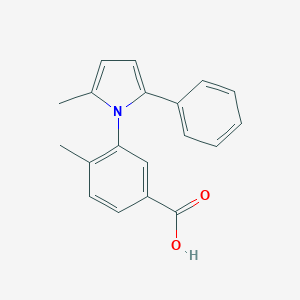
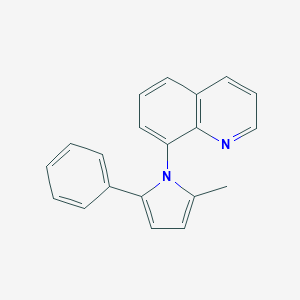
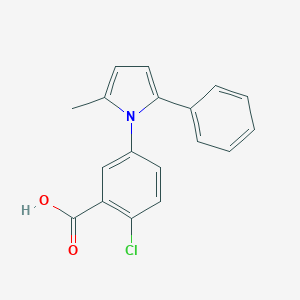
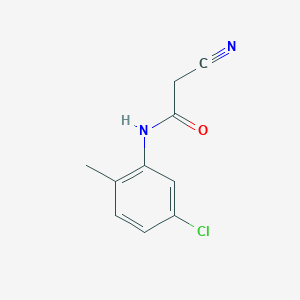
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)
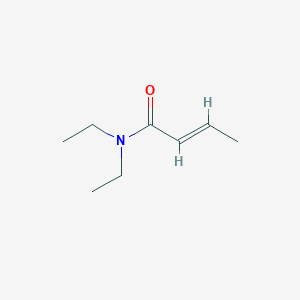
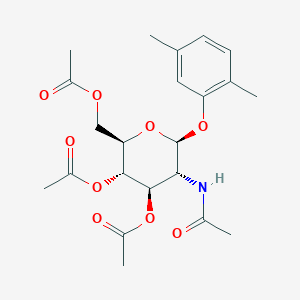
![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)
